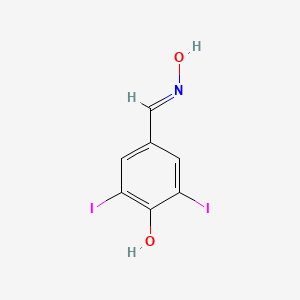

3,5-Diiodo-4-hydroxybenzaldoxime

Description

Structure

3D Structure

Properties

CAS No. |

2296-76-6 |

|---|---|

Molecular Formula |

C7H5I2NO2 |

Molecular Weight |

388.93 g/mol |

IUPAC Name |

4-[(E)-hydroxyiminomethyl]-2,6-diiodophenol |

InChI |

InChI=1S/C7H5I2NO2/c8-5-1-4(3-10-12)2-6(9)7(5)11/h1-3,11-12H/b10-3+ |

InChI Key |

HKHJNPNVZZAURN-XCVCLJGOSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1I)O)I)/C=N/O |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)C=NO |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Diverse Synthetic Routes to 3,5-Diiodo-4-hydroxybenzaldoxime

The creation of this compound is not a singular path but rather a convergence of synthetic strategies. The primary approach involves the initial synthesis of 3,5-diiodo-4-hydroxybenzaldehyde (B29736), which then undergoes an oximation reaction.

Strategies for Regioselective Diiodo-Substitution on the Benzene (B151609) Ring

The critical first step in synthesizing the target molecule is the regioselective di-iodination of a substituted benzene ring. The starting material for this process is typically 4-hydroxybenzaldehyde (B117250). biosynth.comnih.govguidechem.com The hydroxyl (-OH) and aldehyde (-CHO) groups on the benzene ring direct the electrophilic substitution of iodine to specific positions. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the aldehyde group is a deactivating, meta-directing group. This electronic influence guides the iodine atoms to the positions ortho to the hydroxyl group and meta to the aldehyde group, resulting in the desired 3,5-diiodo-4-hydroxybenzaldehyde.

A variety of iodinating agents can be employed for this transformation. N-iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid (TFA) is one effective method. researchgate.netmdpi.com The use of 2.2 equivalents of NIS ensures the di-iodination occurs with high yield. researchgate.net Another common approach involves the use of elemental iodine (I₂) in combination with an oxidizing agent or a strong acid to generate a more reactive iodine species. manac-inc.co.jp For instance, dissolving the phenol (B47542) in a dilute basic solution, such as sodium hydroxide (B78521) or sodium bicarbonate, followed by the addition of iodine, can lead to the formation of hypoiodous acid (HOI) in situ, which then acts as the iodinating agent. manac-inc.co.jp Laccase-catalyzed iodination using potassium iodide (KI) as the iodine source and aerial oxygen as the oxidant presents a more sustainable and efficient method, delivering high yields under mild conditions. rsc.org

The choice of solvent and reaction conditions can also influence the regioselectivity. While some methods may produce a mixture of mono- and di-iodinated products, optimization can favor the formation of the desired 3,5-disubstituted product. researchgate.net

Approaches to Oxime Formation from 3,5-Diiodo-4-hydroxybenzaldehyde: Mechanistic Considerations

Once 3,5-diiodo-4-hydroxybenzaldehyde is obtained, the next step is the formation of the oxime. This is typically achieved by reacting the aldehyde with hydroxylamine (B1172632) (NH₂OH), often in the form of its hydrochloride salt (NH₂OH·HCl), in the presence of a base. researchgate.netwikipedia.org The reaction proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of the aldehyde. nih.govkhanacademy.org

Role of the Hydroxyl Group in Synthetic Design and Protection/Deprotection Strategies

The phenolic hydroxyl group in 4-hydroxybenzaldehyde plays a crucial directing role in the initial iodination step. However, its presence can also complicate subsequent reactions. In some synthetic strategies, it may be necessary to protect the hydroxyl group to prevent it from interfering with other transformations.

Protection of the hydroxyl group can be achieved using various protecting groups, such as benzyl (B1604629) ethers or silyl (B83357) ethers. nih.govnih.gov For instance, regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553) has been successfully achieved using benzyl chloride derivatives. nih.gov The choice of protecting group depends on its stability under the reaction conditions of subsequent steps and the ease of its removal (deprotection) once its protective function is no longer needed. For example, a triisopropylsilyl (TIPS) group can act as a selectively removable booster, influencing the reactivity of the molecule. nih.gov Deprotection strategies often involve mild acidic or basic conditions or catalytic hydrogenation, depending on the protecting group used. nih.gov In the context of synthesizing this compound, if the iodination is performed first, protection of the hydroxyl group may not be necessary for the subsequent oximation step, as the hydroxylamine reacts selectively with the aldehyde.

Optimization of Reaction Conditions and Yields in the Preparation of the Compound

Optimizing the synthesis of this compound involves fine-tuning various parameters to maximize yield and purity.

Catalytic Systems and Their Influence on Reaction Efficiency and Selectivity

The efficiency and selectivity of the di-iodination step are heavily influenced by the choice of catalyst. In methods employing NIS, an acid catalyst like TFA is crucial for activating the iodinating agent. researchgate.netmdpi.com For laccase-catalyzed iodination, the enzyme itself is the catalyst, enabling the use of mild, environmentally friendly conditions. rsc.org The concentration and type of catalyst can affect the reaction rate and the distribution of products. For instance, in the iodination of phenols, using a transition metal salt or NaNO₂ as an auxiliary agent can lead to a high ortho orientation. manac-inc.co.jp

In the context of oxime formation, the reaction is typically catalyzed by either an acid or a base. researchgate.net General acid catalysis facilitates the initial nucleophilic attack on the carbonyl carbon. nih.gov The pH of the reaction medium is a critical factor; the reaction is often fastest in mildly acidic conditions.

Solvent Effects and Stereochemical Control in Oxime Isomerization

The choice of solvent can significantly impact both the iodination and oximation steps. For iodination, solvents like acetic acid, dichloromethane, and dimethylformamide (DMF) have been used. researchgate.netnih.govchemicalbook.com The solubility of the reactants and the stability of the intermediates in the chosen solvent are key considerations.

Oximes can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. researchgate.netwikipedia.orgresearchgate.net The thermodynamically more stable (E)-isomer is often the major product in conventional syntheses. nih.gov However, the ratio of these isomers can be influenced by the reaction conditions, including the solvent. For example, one-pot isomerization and Beckmann rearrangement reactions are conducted in DMF. nih.gov

Recent research has focused on methods to selectively synthesize the less stable (Z)-isomer. Visible-light-mediated energy transfer catalysis has emerged as a mild and general method to achieve (Z)-isomers of aryl oximes through photoisomerization. nih.govorganic-chemistry.org This technique avoids harsh conditions and can lead to high Z/E selectivity. organic-chemistry.org The solvent can also play a role in the rate of thermal interconversion between the (E) and (Z) isomers. nih.gov

Derivatization Strategies for this compound

The trifunctional nature of this compound allows for a range of derivatization strategies, enabling the synthesis of diverse molecular scaffolds.

Chemical Transformations at the Oxime Functionality (e.g., Dehydration to Nitriles)

The dehydration of the aldoxime group in this compound provides a direct route to the corresponding 3,5-diiodo-4-hydroxybenzonitrile. This transformation is a valuable tool for introducing a nitrile group, a versatile synthon in organic synthesis. A variety of dehydrating agents can be employed for this purpose, often under mild conditions.

Common reagents for the dehydration of aldoximes include phosphorus-based compounds like phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃), as well as acid anhydrides like acetic anhydride (B1165640). researchgate.net More contemporary and milder methods utilize reagents such as the Burgess reagent or catalytic systems. researchgate.net For instance, iron-catalyzed dehydration of aldoximes has been reported as an environmentally benign method.

Table 1: Illustrative Reagents for the Dehydration of Aldoximes to Nitriles

| Reagent/Catalyst System | Reaction Conditions | Reference |

| Acetic Anhydride | Reflux | researchgate.net |

| Phosphorus Pentoxide | Heating | researchgate.net |

| Burgess Reagent | Mild, often room temperature | researchgate.net |

| Iron(III) Chloride | Catalytic, solvent-free or in a non-nitrile solvent |

These methods would likely be applicable to this compound, affording 3,5-diiodo-4-hydroxybenzonitrile, a precursor for various nitrogen-containing heterocycles and other functional groups.

Modifications of the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group of this compound can be readily modified through etherification and esterification reactions, allowing for the introduction of a wide range of substituents.

Etherification: The formation of an ether linkage typically involves the deprotonation of the hydroxyl group with a base, such as sodium hydride or potassium carbonate, to form a phenoxide intermediate. This nucleophile can then react with an alkyl halide (e.g., methyl iodide, benzyl bromide) in a Williamson ether synthesis to yield the corresponding O-alkylated product.

Esterification: Ester derivatives can be prepared by reacting the hydroxyl group with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base like pyridine (B92270) or triethylamine (B128534). For example, reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester. The synthesis of oxime esters through the reaction of an aldehyde oxime with acid chlorides in the presence of triethylamine has been reported, suggesting a viable pathway for the esterification of this compound. researchgate.net

Table 2: Representative Reactions for Hydroxyl Group Modification

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | O-Alkyl ether |

| Esterification | Acid chloride, Base (e.g., Pyridine) | O-Acyl ester |

These modifications can be used to alter the solubility, electronic properties, and biological activity of the parent molecule, as well as to introduce protecting groups for further synthetic transformations.

Halogen-Directed Reactivity and Transformations (e.g., Cross-Coupling Precursors)

The two iodine atoms on the aromatic ring of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the carbon-iodine bond makes this compound an ideal precursor for a variety of coupling reactions. wikipedia.orgorganic-chemistry.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by reacting the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This would allow for the introduction of various aryl or vinyl substituents at the 3- and 5-positions of the benzene ring.

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. researchgate.netorganic-chemistry.org This reaction would lead to the synthesis of 3,5-dialkynyl-4-hydroxybenzaldoxime derivatives, which are valuable precursors for more complex structures.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a new carbon-carbon bond, resulting in the formation of a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This provides a method to introduce alkenyl groups at the iodo-substituted positions.

Table 3: Overview of Potential Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst, Base | C-C (Aryl-Aryl/Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) |

| Heck | Alkene | Pd catalyst, Base | C-C (Aryl-Alkenyl) |

The chemoselectivity of these reactions, particularly in the presence of the oxime and hydroxyl functionalities, would need to be carefully considered and optimized through the choice of catalyst, ligands, and reaction conditions. Protection of the hydroxyl and/or oxime group might be necessary in some cases to achieve the desired outcome.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Beyond Basic Identification

To move beyond simple confirmation of synthesis and delve into the detailed electronic and structural environment of 3,5-Diiodo-4-hydroxybenzaldoxime, a suite of advanced spectroscopic techniques would be required.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Heteronuclear Nuclei (e.g., 2D NMR, NOESY, COSY, HMQC, HMBC)

A full NMR analysis would be critical for the unambiguous assignment of all proton and carbon signals and for understanding spatial relationships within the molecule.

¹H NMR: Would be expected to show distinct signals for the two aromatic protons, the phenolic hydroxyl proton, and the oxime hydroxyl proton. The chemical shifts would be influenced by the strongly electron-withdrawing iodine atoms and the hydroxyl/oxime groups.

¹³C NMR & DEPT: These spectra would identify all unique carbon environments, including the two iodine-substituted aromatic carbons, the carbon bearing the hydroxyl group, the carbon attached to the oxime moiety, and the two remaining aromatic carbons. DEPT experiments would differentiate between CH and quaternary carbons.

2D NMR:

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, although for this specific molecule with two isolated aromatic protons, strong correlations would not be expected between them. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence): Would reveal one-bond correlations between protons and the carbons they are directly attached to, definitively linking the aromatic proton signals to their respective carbon signals. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons. This could help determine the preferred conformation of the oxime group relative to the aromatic ring.

A hypothetical data table for NMR assignments is presented below.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (from ¹H) |

| C1-CHO | - | Predicted | H2/H6 |

| C2 | H | Predicted | C1, C3, C4, C6 |

| C3 | - | Predicted | H2 |

| C4 | - | Predicted | H2, H6 |

| C5 | - | Predicted | H6 |

| C6 | H | Predicted | C1, C2, C4, C5 |

| Oxime-NOH | H | - | C1 |

| Phenol-OH | H | - | C3, C4, C5 |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

FTIR and Raman spectroscopy are powerful tools for identifying functional groups and probing intermolecular interactions like hydrogen bonding.

FTIR & Raman: The spectra would be expected to show characteristic vibrational bands for the O-H stretch of the phenolic group, the O-H stretch of the oxime group, the C=N stretch of the oxime, and various C-C and C-H vibrations of the aromatic ring. The positions and shapes of the O-H bands would be particularly informative about the strength and nature of intramolecular and intermolecular hydrogen bonding. researchgate.net

A table of expected vibrational frequencies is shown below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

| Phenolic O-H | Stretch | 3200-3600 | Broadness indicates hydrogen bonding |

| Oxime O-H | Stretch | 3100-3500 | Position depends on H-bonding |

| Aromatic C-H | Stretch | 3000-3100 | Sharp peaks |

| C=N (Oxime) | Stretch | 1620-1690 | Position sensitive to conjugation |

| C=C (Aromatic) | Stretch | 1450-1600 | Multiple bands expected |

| C-I | Stretch | 500-600 | In the far-IR region |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) would be used to fragment the molecule and analyze the resulting ions, offering valuable structural information. The fragmentation pattern would likely involve characteristic losses, such as the loss of OH, H₂O, and potentially iodine radicals, which would help to piece together the molecular structure.

Solid-State Structural Analysis: X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

An X-ray crystal structure would reveal precise bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the supramolecular assembly in the solid state. Key interactions would include:

Hydrogen Bonding: A network of hydrogen bonds involving the phenolic hydroxyl and the oxime group would be expected to be a dominant feature, dictating the crystal packing.

Conformational Polymorphism and Its Implications for Material Properties

It is possible that this compound could exhibit conformational polymorphism, where different crystal packing arrangements or molecular conformations exist. This can arise from different hydrogen or halogen bonding motifs. Polymorphism can have significant implications for the material's physical properties, such as melting point, solubility, and stability. Identifying and characterizing different polymorphs would be essential for a complete understanding of the compound in the solid state.

Theoretical and Computational Structural Chemistry

In the absence of extensive experimental data, theoretical and computational methods provide a powerful avenue to predict and understand the molecular properties of this compound. These in silico approaches can offer deep insights into its geometry, electronic structure, and behavior in different environments.

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for organic molecules, offering a balance between accuracy and computational cost. rsc.org For a molecule like this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can be utilized to determine its optimal ground state geometry. scispace.commdpi.com The presence of heavy iodine atoms would necessitate the use of basis sets that include effective core potentials to account for relativistic effects.

The calculations would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms. Particular attention would be paid to the orientation of the hydroxyl and aldoxime groups relative to the benzene (B151609) ring and the iodine substituents.

Furthermore, DFT calculations provide a wealth of information about the electronic structure. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions and reactivity. scispace.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity.

Table 1: Predicted Ground State Geometrical Parameters for this compound from DFT Calculations (Illustrative)

| Parameter | Predicted Value |

| C-I Bond Length | ~2.10 Å |

| C-O (hydroxyl) Bond Length | ~1.36 Å |

| C=N Bond Length | ~1.28 Å |

| N-O Bond Length | ~1.41 Å |

| C-C-I Bond Angle | ~120° |

| C-N-O-H Dihedral Angle | ~180° (for the E-isomer) |

Note: These values are illustrative and based on typical bond lengths and angles for similar structures. Actual values would be obtained from specific DFT calculations.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative)

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | ~3.5 D |

Note: These values are illustrative and serve to demonstrate the type of data generated by DFT calculations.

While DFT provides a static picture of the molecule in the gas phase, its behavior in a solution is dynamic and influenced by interactions with solvent molecules. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of a molecule in a condensed phase. nih.govrsc.org

For this compound, an MD simulation would typically involve placing the molecule in a box of explicit solvent molecules, such as water or an organic solvent. A suitable force field, which is a set of parameters describing the potential energy of the system, would be chosen to model the interatomic interactions. The trajectories of all atoms are then calculated over time by integrating Newton's equations of motion. scispace.com

MD simulations can reveal the preferred conformations of the molecule in solution, including the rotational dynamics of the hydroxyl and aldoxime groups. Analysis of the simulation trajectories can provide information on the flexibility of the molecule and the formation of intramolecular and intermolecular hydrogen bonds. This is particularly relevant for the hydroxyl and oxime moieties, which can act as both hydrogen bond donors and acceptors. The simulations can also shed light on how the bulky iodine atoms might sterically hinder certain conformations. Such studies are crucial for understanding how the molecule might interact with biological targets or other molecules in a real-world environment. rsc.org

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can be invaluable for interpreting experimental spectra or even for identifying the compound. yukiozaki.com

For this compound, methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. yukiozaki.com The calculated frequencies can help in assigning the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) chemical shifts are another key set of spectroscopic data that can be predicted computationally. wuxiapptec.com By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N), the chemical shifts can be estimated. These predicted shifts, when compared to experimental data, can help confirm the proposed structure. The influence of the electron-withdrawing iodine atoms and the electronic effects of the hydroxyl and aldoxime groups on the chemical shifts of the aromatic protons and carbons would be of particular interest.

Quantum chemical methods can also provide insights into the electronic absorption spectrum (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions. yukiozaki.com This can help in understanding the photophysical properties of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-CHO | ~145 |

| C-OH | ~155 |

| C-I | ~90 |

| Aromatic C-H | ~130 |

| Other Aromatic C | ~115 |

Note: These values are illustrative and based on general ranges for substituted benzene derivatives. Actual values would require specific quantum chemical calculations.

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Oxime Functionality

The oxime group (C=N-OH) is a versatile functional group known to participate in various reactions, including hydrolysis, rearrangement, oxidation, and reduction. The presence of the di-iodo-substituted phenolic ring significantly modulates this reactivity.

Hydrolysis Mechanisms and Kinetics

The hydrolysis of oximes to their corresponding aldehydes or ketones and hydroxylamine (B1172632) is a well-known reversible reaction, typically catalyzed by acid. For 3,5-diiodo-4-hydroxybenzaldoxime, this reaction would regenerate 3,5-diiodo-4-hydroxybenzaldehyde (B29736).

The general mechanism for the acid-catalyzed hydrolysis of an oxime involves the initial protonation of the oxime nitrogen or oxygen, followed by the nucleophilic attack of a water molecule on the carbon atom of the C=N bond. This leads to the formation of a tetrahedral intermediate which, after a series of proton transfers, eliminates hydroxylamine to yield the aldehyde.

Reaction Scheme for Hydrolysis: C₇H₅I₂NO₂ + H₂O ⇌ C₇H₄I₂O₂ + NH₂OH

Detailed kinetic studies on closely related substituted p-hydroxybenzaldoximes would be necessary to provide a quantitative understanding of the hydrolysis of this specific compound.

Beckmann Rearrangement and Related Transformations

The Beckmann rearrangement is a classic reaction of oximes that converts them into amides under acidic conditions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.combyjus.com For aldoximes, this rearrangement typically leads to the formation of a primary amide or, under dehydrating conditions, a nitrile.

A notable transformation of this compound that aligns with the principles of the Beckmann rearrangement is its dehydration to form 2,6-diiodo-4-cyanophenol. sci-toys.com This reaction has been successfully carried out using phosgene (B1210022) as a dehydrating agent in a solvent such as chlorobenzene (B131634) at elevated temperatures.

The reaction proceeds via the activation of the oxime's hydroxyl group, converting it into a good leaving group. In the case of phosgene, a chloroformate intermediate is likely formed. Subsequent rearrangement involves the migration of the aryl group to the nitrogen atom with the concurrent elimination of the leaving group, leading to a nitrilium ion intermediate. Deprotonation of this intermediate yields the final cyanophenol product.

| Reactant | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| This compound | Phosgene | Chlorobenzene | 70-90 | 2,6-Diiodo-4-cyanophenol | 95 |

This high-yield conversion underscores the utility of this reaction for the synthesis of substituted cyanophenols from readily accessible benzaldoximes.

Oxidation and Reduction Pathways of the Oxime Group

The oxime functionality can undergo both oxidation and reduction, leading to a variety of products. The specific outcome often depends on the reagents and reaction conditions employed.

Oxidation: The oxidation of aldoximes can yield different products, including the parent aldehyde, carboxylic acids, or nitrile oxides, depending on the oxidizing agent used. nih.gov Hypervalent iodine reagents, for example, are known to oxidize aldoximes. Given the presence of iodine atoms in the substrate itself, the choice of an external iodine-based oxidant would need to be carefully considered to avoid undesired side reactions. The oxidation of the phenolic hydroxyl group to a quinone-type structure is also a competing pathway, especially under oxidizing conditions.

Reduction: The reduction of oximes can lead to either hydroxylamines or primary amines, depending on the reducing agent and reaction conditions. nih.govresearchgate.net Catalytic hydrogenation is a common method for this transformation. The selective reduction of the C=N bond to afford the corresponding hydroxylamine, 4-(amino(hydroxy)methyl)-2,6-diiodophenol, would require mild reducing agents to prevent the cleavage of the N-O bond, which would lead to the primary amine. Reagents like sodium cyanoborohydride or catalytic systems involving iridium complexes have been used for the selective reduction of oximes to hydroxylamines. nih.govnih.gov More vigorous reducing agents, such as lithium aluminum hydride or catalytic hydrogenation over Raney nickel, would likely lead to the formation of the corresponding aminomethylphenol.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site of reactivity, participating in reactions such as esterification, etherification, and deprotonation. The presence of two bulky iodine atoms in the ortho positions introduces significant steric hindrance and also influences the acidity of the hydroxyl proton.

Esterification and Etherification Reactions

Esterification: The phenolic hydroxyl group can be acylated to form esters using reagents like acid chlorides or acid anhydrides. libretexts.orgchemguide.co.ukresearchgate.netlibretexts.org The reaction typically requires a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the liberated acid (e.g., HCl or a carboxylic acid).

Due to the steric hindrance from the adjacent iodine atoms, the esterification of this compound may require more forcing conditions compared to less substituted phenols. The general reaction with an acid anhydride (B1165640) can be depicted as:

General Esterification Reaction: C₇H₅I₂NO₂ + (RCO)₂O → C₇H₄I₂NO₂(COR) + RCOOH

Etherification: The Williamson ether synthesis is a classical method for preparing ethers, involving the reaction of a deprotonated alcohol (alkoxide or phenoxide) with an alkyl halide. masterorganicchemistry.comorganicchemistrytutor.comfrancis-press.comwikipedia.orgyoutube.com The first step in the etherification of this compound would be the deprotonation of the phenolic hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. This phenoxide anion can then act as a nucleophile and react with an alkyl halide in an Sₙ2 reaction to form the ether.

The nucleophilicity of the resulting phenoxide will be reduced due to the electron-withdrawing nature of the iodine atoms. However, the Sₙ2 reaction with a primary alkyl halide should still be feasible.

General Etherification Reaction (Williamson Synthesis):

C₇H₅I₂NO₂ + Base → [C₇H₄I₂NO₂]⁻Na⁺ + H-Base⁺

[C₇H₄I₂NO₂]⁻Na⁺ + R-X → C₇H₄I₂NO₂(R) + NaX

Deprotonation and Anionic Reactivity

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide anion. The acidity of this proton is enhanced by the electron-withdrawing inductive effect of the two ortho-iodine atoms. For comparison, the pKa of phenol (B47542) is approximately 10, while that of 4-hydroxybenzonitrile (B152051) is around 7.9. The pKa of 3,5-diiodotyrosine is reported to be around 6.4 for the phenolic hydroxyl group. It is therefore expected that the pKa of the phenolic proton in this compound is significantly lower than that of phenol, making it a relatively acidic phenol.

Once formed, the this compound anion is a nucleophile, albeit a weaker one than the phenoxide of an electron-rich phenol. Its nucleophilic character is evident in the Williamson ether synthesis described above. The anionic form would also be the reactive species in reactions with other electrophiles. The reaction with phosgene, for instance, likely proceeds through the initial formation of a phenoxide that then attacks the electrophilic carbonyl carbon of phosgene.

Reactivity of the Aryl Iodide Moieties

The carbon-iodine bonds in this compound are the most labile sites for many chemical reactions. The high polarizability and relatively low bond strength of the C-I bond, combined with the large size of the iodine atom, make it an excellent leaving group in various transformations.

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The aryl iodide moieties of this compound serve as excellent electrophilic partners in these reactions.

Suzuki Reaction: The Suzuki reaction involves the coupling of an organoboron compound with an organohalide. harvard.edu In the case of this compound, a stepwise or double Suzuki coupling can be envisioned. By carefully controlling the stoichiometry of the organoboron reagent and the reaction conditions, it is possible to selectively replace one or both iodine atoms with various organic groups (e.g., alkyl, aryl, or heteroaryl). For instance, reacting 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids at room temperature resulted in a mono-arylated product, while at higher temperatures, a di-arylated product was formed. researchgate.net This demonstrates the potential for selective functionalization.

Sonogashira Reaction: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, allows for the introduction of alkynyl groups onto the aromatic ring of this compound. wikipedia.orglibretexts.org These reactions are generally carried out under mild conditions, making them suitable for complex molecules. wikipedia.orgnih.gov The reactivity of the aryl halide in Sonogashira coupling follows the order I > Br > Cl > OTf. wikipedia.org

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org This palladium-catalyzed reaction can be used to introduce vinyl groups at the positions of the iodine atoms in this compound. The reaction typically proceeds with a high degree of trans selectivity. organic-chemistry.org

| Reaction | Coupling Partner | Catalyst System | Resulting Functional Group |

|---|---|---|---|

| Suzuki | Organoboron compound (e.g., R-B(OH)₂) | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base | Alkyl, aryl, or heteroaryl group |

| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | Palladium catalyst, Copper(I) co-catalyst, and a base | Alkynyl group (-C≡C-R) |

| Heck | Alkene (e.g., CH₂=CHR) | Palladium catalyst and a base | Substituted alkene (-CH=CHR) |

Nucleophilic Aromatic Substitution (SNAr) Potential and Mechanisms

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the hydroxyl group is electron-donating, which deactivates the ring towards nucleophilic attack. However, the presence of the two iodine atoms, which are moderately electron-withdrawing, and the possibility of the oxime group acting as an electron-withdrawing group under certain conditions, could potentially allow for SNAr reactions with very strong nucleophiles or under forcing conditions.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.orglibretexts.org The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I, which is the opposite of what is observed in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is usually the initial attack of the nucleophile, not the departure of the leaving group. masterorganicchemistry.com

Halogen-Metal Exchange Reactions for Organometallic Intermediate Formation

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This reaction is particularly useful for preparing organolithium and Grignard reagents. The aryl iodide bonds in this compound are susceptible to this transformation.

The reaction typically involves treating the aryl iodide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. harvard.edu The exchange is generally very fast, with the rate following the trend I > Br > Cl. wikipedia.orgharvard.edu This allows for the selective formation of an aryllithium species at one of the iodine positions. The resulting organometallic intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups.

The mechanism of lithium-halogen exchange is thought to proceed through the formation of an "ate-complex". harvard.edu The carbanionic portion of the organolithium reagent attacks the halogen atom of the aryl halide. wikipedia.org

| Reagent | Intermediate Formed | Subsequent Electrophile | Final Product |

|---|---|---|---|

| n-BuLi or t-BuLi | Aryllithium species | CO₂ | Carboxylic acid derivative |

| n-BuLi or t-BuLi | Aryllithium species | Aldehyde or Ketone | Alcohol derivative |

| n-BuLi or t-BuLi | Aryllithium species | Alkyl halide | Alkylated derivative |

Intra- and Intermolecular Cyclization Pathways Involving the Compound

The presence of multiple reactive sites in this compound allows for various cyclization reactions, leading to the formation of heterocyclic structures.

Intramolecular Cyclization: The oxime functionality can participate in intramolecular cyclization reactions. For instance, under oxidative conditions, often mediated by hypervalent iodine reagents, the oxime can be converted into a nitrile oxide. researchgate.net This highly reactive intermediate can then undergo an intramolecular 1,3-dipolar cycloaddition with a suitably positioned unsaturated bond, if one were introduced through prior functionalization of the aryl iodide moieties. Additionally, intramolecular C-H amination, facilitated by rhodium catalysts and iodine(III) oxidants, presents another pathway for cyclization. researchgate.net The Parham cyclization is another relevant pathway, where a halogen-metal exchange generates an aryllithium species that can then undergo an intramolecular nucleophilic attack on a side chain. wikipedia.org

Intermolecular Cyclization: The compound can also participate in intermolecular cyclization reactions. For example, the in-situ generated nitrile oxide from the oxime can react with external alkenes or alkynes in a [3+2] cycloaddition to form isoxazolines or isoxazoles, respectively. researchgate.net Furthermore, intermolecular cyclization of 2-iodoanilines with nitriles has been shown to produce benzimidazoles without the need for a transition metal catalyst. rsc.org While this compound is not a 2-iodoaniline, this demonstrates the potential for the aryl iodide and a nitrogen-containing functionality to participate in intermolecular cyclizations.

Coordination Chemistry and Ligand Properties

Chelation Behavior of 3,5-Diiodo-4-hydroxybenzaldoxime with Transition Metals and Main Group Elements

The interaction of this compound with metal ions is primarily governed by the presence of its hydroxyl and oxime functional groups, which can act as donor sites for coordination.

Influence of the Oxime, Hydroxyl, and Diiodo Groups on Ligand Donor Properties and Coordination Geometry

The donor properties and resulting coordination geometry of metal complexes are significantly influenced by the electronic and steric nature of the ligand's functional groups.

Oxime and Hydroxyl Groups: The combination of the hydroxyl and oxime groups is crucial for the chelation capability of the ligand. The deprotonation of the phenolic hydroxyl group creates a negatively charged oxygen donor, which forms a strong covalent bond with the metal ion. The nitrogen atom of the oxime group acts as a neutral donor. This O, N donor set favors the formation of stable complexes with a wide range of transition metals. The geometry around the metal center will be dictated by the metal ion's preferred coordination number and the stoichiometry of the complex. For a 1:2 metal-to-ligand ratio, an octahedral geometry is expected for many transition metals, while a 1:1 ratio might lead to square planar or tetrahedral geometries depending on the metal and other coordinating species. dergipark.org.tr

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would generally follow established procedures for Schiff base and oxime ligands.

Stoichiometry and Geometries of Metal-Ligand Adducts

The synthesis would typically involve the reaction of a metal salt (e.g., chlorides, acetates, or nitrates of transition metals) with the ligand in a suitable solvent, often an alcohol like ethanol (B145695) or methanol. The stoichiometry of the resulting complexes would likely be either 1:1 (metal:ligand) or 1:2.

For instance, reacting a divalent metal ion (M²⁺) like Cu(II), Ni(II), or Zn(II) with the ligand (L) could yield complexes of the type [ML₂] or [ML(H₂O)₂], depending on the reaction conditions. In a 1:2 complex, the two bidentate ligands would occupy four coordination sites. For a metal like Ni(II), this could result in a square planar or octahedral geometry (with two additional solvent molecules). For Zn(II), a tetrahedral geometry is common. dergipark.org.tr

Table 1: Plausible Stoichiometries and Geometries for Metal Complexes of this compound

| Metal Ion | Plausible Stoichiometry (Metal:Ligand) | Likely Geometry |

| Cu(II) | 1:2 | Distorted Octahedral / Square Planar |

| Ni(II) | 1:2 | Octahedral / Square Planar |

| Zn(II) | 1:2 | Tetrahedral |

| Co(II) | 1:2 | Octahedral |

| Fe(III) | 1:3 | Octahedral |

This table is based on the expected behavior of the ligand and is for illustrative purposes.

Electronic and Magnetic Properties of Metal Complexes Derived from this compound

The electronic and magnetic properties of the metal complexes would be highly dependent on the central metal ion.

Electronic Properties: The electronic spectra (UV-Vis) of the complexes would exhibit bands arising from both ligand-centered (π→π* and n→π*) and metal-centered (d-d transitions) electronic transitions. The presence of the iodo-substituents might cause a shift in the ligand-centered absorption bands. The d-d transitions would be characteristic of the metal ion and its coordination geometry. For example, octahedral Ni(II) complexes typically show multiple absorption bands in the visible region, whereas square planar complexes have a different pattern. jocpr.com

Magnetic Properties: The magnetic behavior of the complexes is determined by the number of unpaired electrons in the d-orbitals of the metal ion.

Complexes with metal ions like Zn(II) (d¹⁰) would be diamagnetic .

Complexes with transition metals having unpaired electrons, such as Cu(II) (d⁹), Ni(II) (d⁸), and Co(II) (d⁷), would be paramagnetic . jocpr.comresearchgate.net The measured magnetic moment can help in determining the geometry of the complex. For instance, octahedral and tetrahedral Ni(II) complexes have different magnetic moments.

Table 2: Expected Magnetic Properties of Metal Complexes

| Metal Ion | d-electron configuration | Expected Magnetic Behavior |

| Cu(II) | d⁹ | Paramagnetic |

| Ni(II) | d⁸ | Paramagnetic |

| Zn(II) | d¹⁰ | Diamagnetic |

| Co(II) | d⁷ | Paramagnetic |

| Fe(III) | d⁵ | Paramagnetic |

This table is based on general principles of magnetism in coordination compounds.

Mechanistic Studies of Metal Complex Formation

Role of Metal Complexes in Supramolecular Assembly

The assembly of metal complexes into larger, ordered structures is a sophisticated process governed by the principles of coordination chemistry and intermolecular forces. The functional groups on the organic ligands are instrumental in directing this assembly. For a ligand like this compound, the interplay between the salicylaldoxime (B1680748) core and the iodo substituents provides a powerful toolkit for creating intricate supramolecular architectures.

Self-Assembly Processes and Coordination Polymers

Self-assembly is the spontaneous organization of individual components into ordered structures. In the context of coordination chemistry, this involves metal ions and organic ligands assembling into one-, two-, or three-dimensional coordination polymers (CPs). mdpi.com The structure and dimensionality of these polymers are dictated by the coordination geometry of the metal ion and the connectivity and flexibility of the ligand. mdpi.comsemanticscholar.org

The this compound ligand is anticipated to be a highly effective building block for coordination polymers due to two primary features:

Chelation via the Salicylaldoxime Moiety: The ortho-hydroxyl group and the oxime group can act in concert to form a stable chelate ring with a metal ion. This bidentate coordination, where the ligand binds to the metal through the deprotonated phenolic oxygen and the oxime nitrogen, is a well-established motif in coordination chemistry, seen in related compounds like salicylaldoxime. wikipedia.orgchemicalbook.com This chelation can lead to the formation of discrete metal complexes which can then be linked into extended polymer chains.

Intermolecular Interactions via Iodo Substituents: The iodine atoms at the 3 and 5 positions of the benzene (B151609) ring are crucial for guiding the self-assembly of the metal complexes into extended networks. Iodine is a highly effective halogen bond donor due to its large size and polarizability. acs.org Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. acs.org In the solid state, these C–I···O or C–I···N interactions can link adjacent polymeric chains, enhancing the dimensionality and stability of the resulting supramolecular structure. oup.com This has been observed in the self-assembly of other iodinated organic molecules and coordination compounds. oup.com

The combination of strong coordination bonds and directional halogen bonds can lead to the formation of robust coordination polymers with well-defined topologies. The flexibility of the ligand and the coordination preferences of the metal ion will ultimately determine whether the resulting structure is a 1D chain, a 2D layer, or a 3D framework. mdpi.com

Below is a table summarizing the typical coordination environments of metal ions in coordination polymers formed with related ligands.

| Metal Ion | Coordination Geometry | Representative Ligands | Resulting Structure |

| Cu(II) | Trigonal Bipyramidal, Square Pyramidal | 1,3,5-Benzenetricarboxylic acid, Bis(pyridyl)amides | 2D Layer, 3D Framework |

| Zn(II) | Tetrahedral, Trigonal Bipyramidal | Isophthalic acid derivatives, Pyridine (B92270) | 1D Chain, 2D Layer |

| Ni(II) | Octahedral | Salicylaldoxime derivatives, Amines | Discrete Complex, 1D Chain |

| Fe(III) | Octahedral | Substituted Salicylaldehydes | Discrete Complex |

This table presents generalized data from studies on related coordination polymers. mdpi.comnih.gov

Design Principles for Metal-Organic Frameworks (MOFs) Utilizing Benzaldoxime-Based Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) linked by organic ligands (linkers). nih.gov The rational design of MOFs with specific properties for applications in gas storage, separation, and catalysis is a major focus of contemporary research. rsc.orgacs.org The functionalization of the organic linker is a key strategy in this design process. sigmaaldrich.com

Benzaldoxime-based ligands, particularly this compound, offer several advantages for the design of functional MOFs:

Tailorable Pore Environment: The iodo and hydroxyl groups of the ligand would project into the pores of the resulting MOF. The iodine atoms, with their potential for halogen bonding, can create specific interaction sites for guest molecules. The phenolic hydroxyl group can act as a hydrogen bond donor, further functionalizing the pore surface. This allows for the rational design of MOFs with tailored adsorption properties.

Post-Synthetic Modification Potential: The hydroxyl group on the aromatic ring offers a potential site for post-synthetic modification. This would allow for the introduction of additional functionalities into the MOF after its initial synthesis, providing another layer of control over the material's properties.

The design of MOFs using benzaldoxime-based ligands would follow established principles of reticular chemistry, where the geometry of the building blocks dictates the structure of the resulting framework. The table below outlines key design considerations and their expected impact on MOF properties when using a ligand like this compound.

| Design Parameter | Influence of this compound | Potential Impact on MOF Properties |

| Ligand Geometry | The benzaldoxime (B1666162) structure provides a specific angular disposition of coordinating groups. | Directs the formation of predictable network topologies. |

| Functional Groups | Iodo groups act as halogen bond donors; hydroxyl groups act as hydrogen bond donors. | Creates specific binding sites for guest molecules, enhancing selectivity. |

| Steric Hindrance | The bulky iodine atoms can influence the packing of ligands around the metal node. | Affects pore size and shape, potentially leading to size-selective catalysis or separation. |

| Metal Node Selection | Different metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) have distinct coordination preferences. | Determines the secondary building unit (SBU) of the MOF and its stability. |

The synthesis of such MOFs would likely involve solvothermal methods, where the metal salt and the this compound ligand are heated in a suitable solvent to promote the self-assembly of the crystalline framework. mdpi.com

Theoretical and Computational Studies of Chemical Behavior

Quantum Chemical Investigations of Reaction Mechanisms and Reaction Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. researchgate.net For a molecule like 3,5-Diiodo-4-hydroxybenzaldoxime, these methods can map out potential reaction coordinates for transformations such as E/Z isomerization around the C=N double bond or the Beckmann rearrangement. wikipedia.orgnih.govorganic-chemistry.orgacs.org

Transition State Characterization and Energetics of Key Transformations

A critical aspect of studying reaction mechanisms is the identification and characterization of transition states (TS), which are the highest energy points along a reaction pathway. islandscholar.ca For this compound, key transformations for theoretical study would include isomerization and dehydration.

Computational methods can precisely calculate the geometry and energy of these transition states. For instance, the isomerization between the Z and E isomers of an oxime involves rotation around the C=N bond, which can be facilitated by photocatalysis. nih.govorganic-chemistry.orgacs.org A transition state search would locate the specific molecular geometry at the energy maximum of this rotation. Vibrational frequency analysis is then used to confirm the nature of this structure; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. islandscholar.ca

Similarly, the Beckmann rearrangement, a classic reaction of oximes to form amides, could be modeled. wikipedia.org Theoretical calculations would identify the transition state for the concerted migration of the aryl group and the departure of the hydroxyl group. The energy barrier (activation energy) for these transformations is determined by the energy difference between the reactant and the transition state.

Table 1: Hypothetical Transformations of this compound and Key Computational Descriptors for Analysis

| Transformation | Reactant(s) | Product(s) | Key Computational Descriptors to Analyze |

| E/Z Isomerization | E- or Z-3,5-Diiodo-4-hydroxybenzaldoxime | Z- or E-3,5-Diiodo-4-hydroxybenzaldoxime | Transition state geometry, Activation energy (ΔG‡), Imaginary frequency of TS |

| Beckmann Rearrangement | This compound | 3,5-Diiodo-4-hydroxybenzamide | Transition state geometry, Activation energy (ΔG‡), Reaction enthalpy (ΔH) |

| Dehydration | This compound | 3,5-Diiodo-4-hydroxybenzonitrile | Transition state geometry, Activation energy (ΔG‡), Reaction enthalpy (ΔH) |

| Dimerization | 2 x this compound | Dimer complex | Binding energy (ΔE_bind), Intermolecular distances (H-bonds, Halogen bonds) |

This table is illustrative, based on typical reactions of benzaldoximes, and outlines the parameters that would be determined through computational investigation.

Reaction Energetics and Kinetic Predictions for Reactivity Profiles

For this compound, DFT calculations could predict the relative stability of the E and Z isomers. nih.gov The thermodynamically preferred isomer is typically the one with lower energy. acs.org Kinetic predictions would help determine how quickly isomerization occurs under different conditions (e.g., thermal vs. photochemical). For instance, visible-light-mediated energy transfer has been shown to be an effective method for achieving Z-isomers of aryl oximes, which are often thermodynamically less stable but synthetically valuable. acs.org

Molecular Interaction Studies and Non-Covalent Bonding Analysis

The supramolecular chemistry of this compound is governed by a variety of non-covalent interactions. The presence of hydroxyl (-OH), oxime (-C=N-OH), and iodo (-I) functional groups on an aromatic ring creates a rich landscape for hydrogen bonding, halogen bonding, and π-stacking.

Analysis of Hydrogen Bonding Networks and Halogen Bonding Interactions

Hydrogen Bonding: The phenolic and oxime hydroxyl groups are potent hydrogen bond donors, while the oxime nitrogen and the oxygen atoms are hydrogen bond acceptors. This allows for the formation of robust intermolecular hydrogen bonding networks, which significantly influence the crystal packing and physical properties of the compound. Dimerization via O-H···N or O-H···O hydrogen bonds is a common motif.

Halogen Bonding: The iodine atoms on the benzene (B151609) ring are capable of forming halogen bonds. nih.gov A halogen bond is a non-covalent interaction where an electrophilic region on a covalently bonded halogen atom (the σ-hole) interacts with a nucleophilic site, such as the oxygen or nitrogen of a neighboring molecule. richmond.edunih.gov The strength of this interaction follows the trend I > Br > Cl > F. Computational studies on similar dihalogenated phenols confirm the importance of these interactions in directing crystal architecture. nih.gov In this compound, C-I···O and C-I···N halogen bonds are expected to play a significant role in the solid-state structure. acs.org

Investigation of Pi-Stacking and Other Non-Covalent Forces in Solution and Solid States

Table 2: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Calculated Distance (Å) | Significance |

| Hydrogen Bond | Phenolic -OH | Oxime N | ~1.8 - 2.2 | Strong directional interaction, primary driver of dimerization and network formation. |

| Hydrogen Bond | Oxime -OH | Phenolic O | ~1.9 - 2.3 | Contributes to the formation of extended supramolecular chains or sheets. |

| Halogen Bond | C-I | Oxime O/N | ~2.8 - 3.2 | Directional interaction, contributes to crystal packing and molecular recognition. richmond.edunih.gov |

| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | ~3.2 - 3.6 | Stabilizes crystal packing through dispersive forces, often in a parallel-displaced arrangement. nih.gov |

Note: The distances are typical ranges derived from computational studies on analogous molecular systems and represent the distance between the donor atom (or ring centroid) and the acceptor atom (or ring centroid).

Prediction of Spectroscopic and Electronic Properties

Computational chemistry provides powerful methods for predicting spectroscopic data, which can be used to interpret experimental spectra or to identify unknown compounds. DFT and Time-Dependent DFT (TD-DFT) are standard methods for these predictions. nih.govnih.govmdpi.com

Spectroscopic Properties:

NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts with a high degree of accuracy. acs.orgacs.orgnih.gov This is achieved by calculating the isotropic magnetic shielding tensors for each nucleus and referencing them to a standard (e.g., TMS). Such predictions are invaluable for assigning complex spectra and confirming molecular structures. For halogenated compounds, relativistic effects may need to be considered for high accuracy, especially for carbons bonded to heavy atoms like iodine. acs.org

Vibrational Spectroscopy (IR & Raman): The vibrational frequencies and intensities for a molecule can be calculated from first principles. The resulting theoretical spectrum can be compared with experimental FT-IR and FT-Raman spectra to assign specific absorption bands to the corresponding molecular vibrations (e.g., O-H stretch, C=N stretch, C-I stretch).

Electronic Spectroscopy (UV-Vis): TD-DFT calculations are used to predict the electronic absorption spectra of molecules. nih.govresearchgate.netresearchgate.net These calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. This information describes the electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), and helps explain the color and photophysical properties of the compound. nih.gov

Electronic Properties:

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution on a molecule's surface. researchgate.netresearchgate.net It uses a color scale to show electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. For this compound, the MEP would highlight the negative potential around the oxygen and nitrogen atoms and the positive potential around the hydroxyl hydrogens. Crucially, it would also visualize the positive σ-hole on the iodine atoms, confirming their ability to act as halogen bond donors. researchgate.netnih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the HOMO and LUMO and the gap between them (ΔE) are key indicators of a molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited electronically. acs.org Analysis of the spatial distribution of these orbitals reveals where the molecule is most likely to donate or accept electrons in a chemical reaction.

Table 3: Summary of Predicted Spectroscopic and Electronic Data from Computational Models

| Property | Computational Method | Predicted Information |

| 1H, 13C NMR | DFT (GIAO) | Chemical shifts (δ, ppm), Spin-spin coupling constants (J, Hz) acs.orgnih.gov |

| FT-IR/Raman | DFT (Frequency Analysis) | Vibrational frequencies (cm⁻¹), IR intensities, Raman activities |

| UV-Vis Spectrum | TD-DFT | Excitation energies (eV), λmax (nm), Oscillator strengths (f) nih.govmdpi.com |

| Reactivity Sites | DFT (MEP Analysis) | Identification of nucleophilic and electrophilic regions researchgate.net |

| Chemical Reactivity | DFT (HOMO-LUMO) | Energy gap (ΔE), Electron donating/accepting capabilities nih.gov |

UV-Vis Absorption and Emission Spectra via Time-Dependent DFT (TD-DFT)

No published studies employing TD-DFT calculations to predict the UV-Vis absorption and emission spectra of this compound were found. Such a study would provide valuable insights into the electronic transitions within the molecule, helping to understand how the substituents on the benzene ring affect the absorption and emission of light. Theoretical calculations for related compounds, such as substituted benzaldehydes, have been used to correlate with experimental data and assign electronic transitions.

NMR Chemical Shift Predictions and Conformational Effects

Similarly, there is a lack of specific research on the prediction of ¹H and ¹³C NMR chemical shifts for this compound using computational methods. The conformational flexibility of the oxime group (E/Z isomerism) and the potential for intramolecular hydrogen bonding would significantly influence the chemical shifts. Computational analysis would be instrumental in understanding these conformational effects and assigning the signals in experimentally obtained NMR spectra. While NMR data for the precursor, 3,5-Diiodo-4-hydroxybenzoic acid, has been reported as δ 8.30 (s, 1H); 8.14 (s, 2H) for ¹H NMR in DMSO-d6 and δ 165.1; 146.6; 140.8; 137.5; 86.6 for ¹³C NMR in DMSO-d6, this does not provide direct information for the target oxime. science.gov

Potential Applications As Chemical Probes, Building Blocks, and Functional Materials

Role in Organic Synthesis as a Versatile Precursor

3,5-Diiodo-4-hydroxybenzaldoxime serves as a highly functionalized and versatile precursor in organic synthesis. It is typically synthesized from its corresponding aldehyde, 3,5-diiodo-4-hydroxybenzaldehyde (B29736), through a standard condensation reaction with hydroxylamine (B1172632). guidechem.combiosynth.comresearchgate.netresearchgate.net The aldehyde itself is a well-established reagent for incorporating iodo and hydroxy functionalities into organic molecules. guidechem.com The presence of the oxime group, alongside the reactive iodine atoms and the phenolic hydroxyl group, opens up numerous pathways for constructing more complex molecular structures.

The structural motifs within this compound are valuable for the synthesis of complex molecules, including heterocycles and analogs of natural products. Iodinated phenols are recognized as crucial intermediates in the preparation of pharmaceuticals and other bioactive compounds. nih.govscielo.br

Hypervalent iodine reagents, which can be generated from iodinated aromatic compounds, are instrumental in the dearomatization of phenols. This process transforms stable aromatic rings into highly functionalized intermediates that are pivotal in the total synthesis of natural products. frontiersin.orgresearchgate.net The oxime functionality in this compound can act as a directing group or a site for further chemical elaboration in these synthetic sequences. For instance, the synthesis of the antiviral and antitumor alkaloid, fortucine, commences with a structurally related iodinated benzaldehyde (B42025), highlighting the utility of this class of compounds in accessing complex natural product scaffolds. frontiersin.org Furthermore, the oxime group is a direct precursor to nitrogen-containing heterocycles like isoxazoles, making the compound a valuable starting material for this important class of heterocycles.

The potential of this compound as a monomer for creating advanced polymeric materials is significant. Research on copolymers derived from the related p-hydroxybenzaldehyde oxime demonstrates the feasibility of incorporating this structural unit into polymer chains. researchgate.net

The inclusion of this compound as a monomer or comonomer could impart unique properties to the resulting polymers. The high atomic weight of iodine would increase the polymer's density, refractive index, and X-ray attenuation, which are desirable properties for specialized optical or radiation-shielding materials. The phenolic hydroxyl group and the oxime's nitrogen atom provide sites for cross-linking, enhancing the thermal and mechanical stability of the polymer. Moreover, polymers containing conjugated systems and imine bonds, similar to the structure that would be formed from this monomer, have shown potential as conductive materials, particularly when doped with iodine. researchgate.net

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Originating Functional Group(s) | Potential Application |

| High Refractive Index | Iodine Atoms | Advanced optical components, coatings |

| High Density | Iodine Atoms | Specialty materials |

| X-ray Attenuation | Iodine Atoms | Radiation shielding, X-ray contrast agents |

| Thermal Stability | Aromatic Ring, Cross-linking via -OH, Oxime | High-performance plastics, composites |

| Electrical Conductivity | Conjugated System, Iodine Doping | Organic electronics, antistatic materials |

| Chelating Properties | Hydroxyl and Oxime Groups | Metal sequestration, catalysis |

Utilization in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions. wikipedia.orgfrontiersin.org this compound is an excellent candidate for use in this field due to its capacity for multiple non-covalent interactions.

The key to its utility lies in the simultaneous presence of hydrogen bond donors (phenolic hydroxyl, oxime hydroxyl) and acceptors (oxime nitrogen, hydroxyl oxygen), as well as the two iodine atoms which can act as potent halogen bond donors. Halogen bonding is a highly directional and specific non-covalent interaction that is increasingly used for the rational design of complex supramolecular architectures. The self-assembly of related phenyliodine species into complex supramolecular structures has been documented, showcasing the structure-directing power of iodine in these systems. acs.org

Molecular recognition, the specific binding between a host and a guest molecule, is a cornerstone of supramolecular chemistry. wikipedia.org The array of functional groups on this compound allows for highly selective binding events. A host molecule incorporating this unit could selectively bind to guests through a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions with the aromatic ring. This multi-point interaction capability is crucial for achieving high affinity and selectivity, mimicking biological recognition processes. Studies on host-guest complexes involving macrocycles like cucurbiturils have shown that interactions such as hydrogen bonding and ion-dipole forces are key drivers for complex formation, a principle that would apply to the functional groups present in this molecule. rsc.org

Table 2: Supramolecular Interactions of this compound

| Type of Interaction | Participating Moiety | Role in Supramolecular Assembly |

| Hydrogen Bonding | Phenolic -OH, Oxime -OH, Oxime -N | Host-Guest Binding, Network Formation |

| Halogen Bonding | C-I | Directional Assembly, Molecular Recognition |

| π-π Stacking | Benzene (B151609) Ring | Stabilization of Complexes, Crystal Engineering |

| Dipole-Dipole | C-I, C=N, C-O | Orientation and Packing |

Self-assembled monolayers (SAMs) are ordered molecular layers that spontaneously form on a substrate, providing a powerful method to control the physicochemical properties of surfaces. wikipedia.orgrsc.org While this compound does not possess a traditional thiol or silane (B1218182) anchor group, its phenolic hydroxyl group could be used for attachment to specific oxide surfaces, or the molecule could be chemically modified to incorporate a suitable anchor.

Once assembled onto a surface, a monolayer of this compound would create a highly functionalized interface. The outward-facing iodine atoms would present a surface capable of halogen bonding, potentially for the selective binding of specific molecules or for catalyzing on-surface reactions. The oxime and hydroxyl groups could be used as points of attachment for the covalent immobilization of biomolecules, dyes, or other functional species in a process of post-assembly modification. nih.gov This allows for the creation of complex, tailored surfaces for applications in biosensing, electronics, and materials science.

Application in Chemical Sensing and Detection Mechanisms

Chemical sensors are devices that transform a chemical interaction into a measurable signal. nih.govyoutube.com The structure of this compound is inherently suited for the development of novel chemical sensors. The conjugated electronic system of the molecule can give rise to colorimetric or fluorometric signals that are sensitive to its chemical environment.

The presence of multiple binding sites (hydroxyl, oxime, iodine) suggests that the molecule could act as a selective chemosensor. Upon binding an analyte, conformational changes or electronic perturbations could lead to a detectable change in its absorption or emission spectrum. For example, sensors based on the Schiff base condensation of benzaldehydes have been shown to be effective for detecting anions like fluoride. nih.gov Furthermore, the iodine atoms themselves are a key feature. Iodide is an important analyte in clinical and environmental settings, and materials containing iodine are often used in sensors for its detection. mdpi.commdpi.comrsc.orgnih.gov This molecule could be integrated into a polymer film or attached to a surface to act as the active sensing element, leveraging its unique combination of recognition sites and signaling capabilities.

Development of Electrochemical Sensors Utilizing the Compound's Redox Properties

Similarly, there is no research available on the development of electrochemical sensors based on this compound. The iodinated phenol (B47542) structure suggests potential redox activity that could be exploited for electrochemical sensing. acs.orgnih.gov However, no studies have been conducted to determine the electrochemical behavior of this specific oxime or its suitability for sensor applications.

Catalytic Applications as a Ligand in Catalyst Design

The potential of this compound as a ligand in catalyst design remains an unexplored area of research.

Homogeneous and Heterogeneous Catalysis Facilitated by this compound Derivatives

There are no published reports on the use of this compound or its derivatives in either homogeneous or heterogeneous catalysis. The oxime functionality can coordinate with metal centers, suggesting that it could serve as a ligand in the design of new catalysts. springernature.com However, the synthesis of such catalysts and their application in chemical transformations have not been described in the scientific literature.

Exploration of Enantioselective Catalysis

The field of enantioselective catalysis often employs chiral ligands to control the stereochemical outcome of a reaction. As this compound is an achiral molecule, its direct application in enantioselective catalysis is not apparent. The introduction of chiral centers to the molecule would be a necessary first step, but no such derivatives or their catalytic applications have been reported.

Analytical Methodologies for the Compound in Research Contexts

Advanced Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation and purification of 3,5-Diiodo-4-hydroxybenzaldoxime from reaction mixtures, as well as for the determination of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantification of this compound. While specific validated methods for this compound are not extensively documented in publicly available literature, a robust method can be developed based on the analysis of its precursor, 3,5-Diiodo-4-hydroxybenzaldehyde (B29736), and other structurally similar phenolic compounds.

A typical reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach. The development and validation of such a method would involve a systematic optimization of various parameters to achieve adequate separation and quantification.

Method Development: The development of an HPLC method would focus on achieving a sharp, symmetrical peak for this compound, well-resolved from any potential impurities or starting materials. Key parameters to be optimized include:

Stationary Phase: A C18 or C8 column would be a logical starting point, offering good retention for the moderately polar analyte.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small percentage of formic or acetic acid to suppress the ionization of the phenolic group) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely be required to ensure the elution of all components with good peak shape.

Detection: The extensive conjugation and the presence of the aromatic ring in this compound suggest strong UV absorbance. A photodiode array (PDA) detector would be advantageous, allowing for the selection of the optimal detection wavelength (likely in the range of 254-280 nm) and for peak purity analysis.

Method Validation: Once an optimal method is developed, it would need to be validated according to ICH (International Council for Harmonisation) guidelines to ensure its reliability. The validation would typically include:

Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a defined range.

Accuracy: Determining the closeness of the test results obtained by the method to the true value.

Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: Evaluating the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | PDA Detector at 275 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of this compound, arising from the polar hydroxyl and oxime groups, derivatization is a mandatory step prior to GC-MS analysis. nih.govyoutube.combiorxiv.org

Derivatization: The primary goal of derivatization is to convert the polar functional groups into less polar, more volatile derivatives. A two-step derivatization process is often employed for compounds containing both hydroxyl and carbonyl (or oxime) functionalities:

Oximation: The oxime group can be further derivatized, for instance, by methoximation using methoxyamine hydrochloride. This step protects the oxime group and can prevent the formation of multiple derivatives. nih.govyoutube.com

Silylation: The phenolic hydroxyl group and the oxime hydroxyl group can be converted to their corresponding trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). biorxiv.orgresearchgate.net This significantly increases the volatility of the compound.

Impurity Profiling: GC-MS is particularly well-suited for impurity profiling due to its high separation efficiency and the structural information provided by the mass spectrometer. The electron ionization (EI) mass spectra of the derivatized compound and its impurities can be used for identification by comparing them with spectral libraries or through manual interpretation of the fragmentation patterns. This allows for the identification of by-products from the synthesis, such as incompletely iodinated species or isomers.

Advanced Spectroscopic Quantification Methods

Spectroscopic methods offer alternative and often complementary approaches to chromatographic techniques for the quantification of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) for Accurate Concentration Determination